Fmoc-L-norleucine n-hydroxysuccinimide ester
Description
Fmoc-L-norleucine n-hydroxysuccinimide ester is a chemical compound with the molecular formula C25H26N2O6 and a molecular weight of 450.49 g/mol . It is commonly used in peptide synthesis as a reagent for the selective preparation of N-(9-fluorenylmethoxycarbonyl) derivatives of hydroxy-amino acids . The compound is known for its efficiency in forming these derivatives in high yield, making it a valuable tool in various biochemical applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O6/c1-2-3-12-21(24(30)33-27-22(28)13-14-23(27)29)26-25(31)32-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,2-3,12-15H2,1H3,(H,26,31)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZUSHCSKUMSHO-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Activation
The most widely employed method involves activating Fmoc-L-norleucine’s carboxyl group using carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). In anhydrous dimethylformamide (DMF) or dichloromethane (DCM), Fmoc-L-norleucine (1.0 equiv) is combined with NHS (1.2 equiv) and DCC (1.1 equiv) at 0–4°C to minimize racemization. The reaction proceeds via an O-acylisourea intermediate, which reacts with NHS to form the active ester.
Critical Parameters:
Mixed Anhydride Method
An alternative approach employs isobutyl chloroformate (IBCF) to generate a mixed anhydride intermediate. Fmoc-L-norleucine is treated with IBCF (1.1 equiv) and N-methylmorpholine (1.1 equiv) in tetrahydrofuran (THF), followed by NHS addition. This method avoids carbodiimide-related byproducts (e.g., N,N'-dicyclohexylurea) but requires strict moisture control.
Reaction Optimization and Kinetic Analysis
Stoichiometric Ratios
Optimal molar ratios for high-yield NHS ester formation were determined through kinetic studies:
| Component | Molar Ratio (equiv) | Yield (%) | Purity (%) |
|---|---|---|---|
| Fmoc-L-norleucine | 1.0 | - | - |
| NHS | 1.2 | 92 | 97 |
| DCC | 1.1 | 89 | 95 |
| HOBt | 0.5 | 94 | 98 |
Data adapted from large-scale production trials. Excess NHS ensures complete conversion, while HOBt improves coupling efficiency by preventing dehydration.
Solvent Effects
Polar aprotic solvents like DMF and DCM are preferred due to their ability to dissolve both Fmoc-amino acids and carbodiimides. However, DCM’s lower dielectric constant () slows reaction kinetics compared to DMF ().
Purification Strategies
Recrystallization
Crude product is typically recrystallized from ethyl acetate/hexane (1:3 v/v) to remove dicyclohexylurea (DCU) byproducts. Successive washes with 0.1 M HCl and saturated NaHCO eliminate unreacted NHS and carbodiimide residues.
Chromatographic Purification
Flash chromatography on silica gel (60–120 mesh) with a gradient of 30–50% ethyl acetate in hexane achieves >98% purity. Analytical HPLC (C18 column, 5 µm, 4.6 × 250 mm) with a water/acetonitrile gradient (0.1% TFA) confirms purity, showing a single peak at min.
Characterization and Quality Control
Spectroscopic Analysis
Optical Rotation
The product exhibits (c = 1 in DMF), confirming retention of L-configuration during synthesis.
Scale-Up and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions: Fmoc-L-norleucine n-hydroxysuccinimide ester primarily undergoes substitution reactions, where the ester group reacts with nucleophiles such as amines to form amide bonds . This reaction is crucial in peptide synthesis, where the ester acts as a protecting group for amino acids .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include bases like N,N-diisopropylethylamine (DIPEA) and solvents such as DCM . The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Major Products: The major products formed from reactions involving this compound are N-(9-fluorenylmethoxycarbonyl) derivatives of amino acids . These derivatives are essential intermediates in the synthesis of peptides and other complex biomolecules .
Scientific Research Applications
Peptide Synthesis
Fmoc-L-norleucine N-hydroxysuccinimide ester serves as a vital building block in solid-phase peptide synthesis (SPPS). Its unique structure allows for efficient coupling of amino acids, leading to high-purity peptide products. The Fmoc group can be easily removed under mild basic conditions, facilitating the sequential addition of amino acids.
Case Study: Synthesis of BCL9 Peptides
In a study by Cantel et al., Fmoc-L-norleucine was utilized to synthesize triazole-stapled BCL9 α-helical peptides. These peptides demonstrated enhanced binding affinity compared to their linear counterparts, showcasing the effectiveness of using protected amino acids in complex peptide structures .
Drug Development
The compound is instrumental in developing peptide-based therapeutics. Its stability and reactivity allow researchers to modify peptide structures for improved biological activity, which is crucial in designing novel therapeutic agents.
Data Table: Comparison of Peptide Therapeutics
| Peptide | Modification | Biological Activity |
|---|---|---|
| Peptide A | Fmoc-L-norleucine | Enhanced stability |
| Peptide B | Unmodified | Standard activity |
Bioconjugation
The NHS moiety facilitates the conjugation of peptides to various biomolecules, such as antibodies and nanoparticles. This application is essential for developing targeted drug delivery systems, enhancing the specificity and efficacy of therapeutic agents.
Case Study: Targeted Drug Delivery
Research has shown that conjugating drugs with peptides using Fmoc-L-norleucine improves targeting capabilities in cancer therapies. For example, studies indicated that attaching therapeutic peptides to antibodies resulted in increased accumulation at tumor sites, thereby enhancing treatment efficacy .
Protein Labeling
This compound is also used in protein labeling, which is vital for tracking protein interactions and functions within biological systems. This application aids researchers in understanding complex biological pathways.
Data Table: Protein Labeling Techniques
| Technique | Description | Application |
|---|---|---|
| Fluorescent Labeling | Uses NHS esters to attach fluorescent tags | Visualization of protein interactions |
| Biotinylation | Attaches biotin for affinity purification | Isolation of target proteins |
Research in Neuroscience
In neuroscience, Fmoc-L-norleucine is used to synthesize neuropeptides, which help elucidate neurological pathways and develop treatments for neurodegenerative diseases. The ability to create specific neuropeptides allows for targeted research into their roles in various conditions.
Case Study: Neuropeptide Synthesis
Studies have demonstrated that synthesizing neuropeptides with Fmoc-L-norleucine can lead to insights into mechanisms underlying conditions such as Alzheimer's disease, highlighting its importance in neuroscience research .
Mechanism of Action
The mechanism of action of Fmoc-L-norleucine n-hydroxysuccinimide ester involves the formation of an amide bond between the ester and a nucleophile, typically an amine . The ester group is activated by the N-hydroxysuccinimide moiety, which facilitates the nucleophilic attack by the amine . This reaction is crucial in peptide synthesis, where the ester acts as a protecting group for amino acids .
Comparison with Similar Compounds
Similar compounds to Fmoc-L-norleucine n-hydroxysuccinimide ester include Fmoc-L-leucine n-hydroxysuccinimide ester and Fmoc-L-isoleucine n-hydroxysuccinimide ester . These compounds also serve as protecting groups for amino acids in peptide synthesis . this compound is unique in its ability to form derivatives with specific amino acids, making it a valuable tool in the synthesis of complex peptides .
Biological Activity
Fmoc-L-norleucine N-hydroxysuccinimide ester (Fmoc-Nle-OSu) is a derivative of the amino acid norleucine, protected with a fluorenylmethoxycarbonyl (Fmoc) group, and activated by an N-hydroxysuccinimide (NHS) moiety. This compound plays a significant role in peptide synthesis and has been studied for its biological activities, particularly in the context of peptide design and therapeutic applications.
Fmoc-Nle-OSu is synthesized through the reaction of Fmoc-protected norleucine with N-hydroxysuccinimide. This reaction typically involves the use of coupling agents to facilitate the formation of peptide bonds. The NHS group enhances the reactivity of the carboxyl group of norleucine, making it suitable for solid-phase peptide synthesis (SPPS) and other coupling reactions.
Table 1: Key Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 297.36 g/mol |
| Solubility | Soluble in organic solvents |
| Stability | Stable under dry conditions |
| Reactivity | High reactivity with amines |
Peptide Synthesis and Applications
Fmoc-Nle-OSu has been utilized in various studies focusing on the design of peptides with enhanced biological activity. For instance, it has been incorporated into triazole-stapled peptides, which have shown improved binding affinities in biological assays. These modifications can lead to peptides that are more stable and exhibit enhanced interactions with target proteins.
- Binding Affinity Studies : Research demonstrated that peptides incorporating Fmoc-Nle-OSu exhibited binding affinities significantly higher than their linear counterparts. For example, triazole-stapled peptides containing L-Nle(εN3) showed a binding affinity to β-catenin that was twice as potent as the wild-type peptide .
- Therapeutic Potential : The application of Fmoc-Nle-OSu in drug design has opened avenues for creating targeted therapies, particularly in oncology. Its ability to form stable peptide conjugates allows for the development of prodrugs that can be activated by specific proteases overexpressed in tumors .
Case Studies
- Study on Peptide Cyclization : A study investigated the use of Fmoc-Nle-OSu in solid-phase synthesis to create cyclic peptides. The results indicated that cyclization led to increased resistance to proteolytic degradation, enhancing the peptides' therapeutic potential .
- Triazole-Stapled Peptides : In another study, researchers synthesized triazole-stapled peptides using Fmoc-Nle-OSu and evaluated their biological activity against cancer cell lines. The results showed that these modified peptides had significantly improved cellular uptake and cytotoxicity compared to non-stapled versions .
The mechanism by which Fmoc-Nle-OSu enhances biological activity often involves its role in stabilizing peptide structures and improving their interactions with biological targets. The incorporation of non-standard amino acids like norleucine can alter the conformation and dynamics of peptides, leading to enhanced binding properties.
Q & A
Q. What are the primary applications of Fmoc-L-norleucine NHS ester in peptide synthesis and glycan analysis?
Fmoc-L-norleucine NHS ester is widely used to introduce Fmoc-protected norleucine residues during solid-phase peptide synthesis. Its high coupling efficiency minimizes dipeptide formation compared to Fmoc-Cl, making it ideal for synthesizing glycopeptides . In glycan analysis, it derivatizes glycosylamines via its NHS ester group, enabling fluorescent labeling for sensitive detection using LC or MS platforms. This is critical for profiling N-glycan isoforms in cancer biomarker studies .
Q. How should researchers handle and store Fmoc-L-norleucine NHS ester to ensure stability?
Store the compound at 2–8°C in a desiccated environment to prevent hydrolysis of the NHS ester group. Exposure to moisture or temperatures >25°C reduces reactivity, with HPLC assays showing 15% degradation after 4 weeks under suboptimal conditions. Use anhydrous solvents (e.g., DMF) during reactions to maintain stability .
Q. What analytical techniques confirm successful conjugation of Fmoc-L-norleucine NHS ester to target molecules?
Reversed-phase LC with fluorescence detection (λex/λem = 265/315 nm) quantifies Fmoc-labeled glycans. MALDI-TOF MS analysis verifies molecular weight shifts (+337.33 Da), confirming successful derivatization. Discrepancies between expected and observed masses indicate incomplete reactions or side products, requiring parameter re-optimization .
Advanced Questions
Q. How can reaction conditions be optimized for glycosylamine derivatization using Fmoc-L-norleucine NHS ester?
Systematic optimization of pH (8.5–9.0), reagent concentration (10–20 mM), time (20–30 min), and temperature (25°C) is essential. Deviations outside these ranges reduce yields by >50% or promote side reactions. For example, alkaline pH activates glycosylamine nucleophiles, while excess reagent concentration increases non-specific labeling. Microwave-assisted digestion (20 min) accelerates glycosylamine release, improving throughput .
Q. Table 1: Optimal Reaction Parameters for Glycan Derivatization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| pH | 8.5–9.0 | Critical for amine activation |
| Concentration | 10–20 mM | Minimizes side reactions |
| Time | 20–30 min | Ensures completion |
| Temperature | 25°C | Balances kinetics/stability |
Q. How can researchers regenerate free reducing N-glycans after derivatization with Fmoc-L-norleucine NHS ester?
Treat Fmoc-labeled glycans with 0.5 M hydrogen peroxide (37°C, 2 hours) or 10 mM bromosuccinimide (NBS) in aqueous acetonitrile to cleave the Fmoc group. This achieves >90% recovery, enabling downstream applications like carbohydrate-protein interaction studies. MALDI-TOF MS validates structural integrity post-cleavage .
Q. What strategies mitigate interference from competing nucleophiles in complex biological matrices?
Pre-treat samples with thiol scavengers (e.g., iodoacetamide) or use borate buffers (pH 8.5) to suppress reactions with cysteine residues or hydroxyl groups. These steps improve labeling specificity by 40% in serum-derived samples. Additionally, purify glycosylamines via LC before derivatization to remove contaminants .
Q. How do discrepancies in derivatization efficiency arise across experimental setups, and how can they be resolved?
Variability often stems from differences in glycosylamine purity, buffer composition, or reagent age. Standardize protocols using synthetic glycan standards (e.g., Man5GlcNAc2) to calibrate reaction efficiency. If yields drop, validate reagent activity via HPLC or titrate with a primary amine (e.g., glycine) to quantify active ester content .
Methodological Insights
- Synthesis of NHS Esters : Activate carboxylic acids with DCC and N-hydroxysuccinimide to form reactive intermediates. This method, adapted for Fmoc-L-norleucine, ensures high-purity NHS esters for peptide and glycan applications .
- Troubleshooting Data Contradictions : When LC/MS results conflict with expected glycan profiles, re-examine derivatization pH and purity of starting materials. For example, incomplete labeling at pH <8.5 produces unmodified glycans detectable via MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
